5-(Isobutylthio)-1,3,4-thiadiazol-2-amine
Overview
Description
1,3,4-Thiadiazol-2-amine is a chemical compound with the formula C2H3N3S . It is also known by other names such as Aminothiadiazole, 2-Aminothiadiazole, 2-Amino-1,3,4-thiadiazole, and others . It is a thiadiazole derivative and forms charge transfer complexes with various acceptors .
Synthesis Analysis
1,3,4-Thiadiazol-2-amine molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Other methods of synthesis involve the use of polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .Molecular Structure Analysis
The molecular structure of 1,3,4-Thiadiazol-2-amine is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C2H3N3S/c3-2-5-4-1-6-2/h1H, (H2,3,5) .Chemical Reactions Analysis
1,3,4-Thiadiazol-2-amine forms charge transfer complexes with 2,3-dichloro-5,6-dicyano-p-benzoquinone, p-chloranil, o-chloranil, p-bromanil, and chloranilic acid . From the structure–activity relationship (SAR) of 1,3,4-thiadiazol scaffold, it was concluded that methoxy group substitution decreases the antimicrobial activity while electron-withdrawing group increases the activity .Scientific Research Applications
Antiproliferative and Antimicrobial Properties
The 1,3,4-thiadiazole core, including derivatives like 1,3,4-Thiadiazol-2-amine, 5-[(2-methylpropyl)thio]-, has been extensively utilized in medicinal chemistry for its pharmacological properties. Research has shown that compounds derived from 1,3,4-thiadiazole exhibit significant antiproliferative and antimicrobial activities. For instance, Schiff bases derived from 1,3,4-thiadiazole-2-amine have demonstrated strong DNA protective ability against oxidative stress and antimicrobial activity against specific bacterial strains, such as Staphylococcus epidermidis. These compounds have shown cytotoxic effects on cancer cell lines, including PC-3 and MDA-MB-231, indicating their potential in chemotherapy drug development for more efficient cancer therapy with minimized cytotoxicity against healthy cells (Gür et al., 2020).
Diuretic Activity
1,3,4-Thiadiazole derivatives have also been explored for their diuretic activity. Studies on substituted 1,3,4-thiadiazoles have shown promising results in increasing urinary excretion of water and electrolytes, highlighting their potential as new diuretic agents. This indicates the versatility of 1,3,4-thiadiazole derivatives in developing treatments for conditions requiring diuretic intervention (Ergena et al., 2022).
Structural Analysis and Synthesis
The structural analysis and synthesis of 1,3,4-thiadiazole derivatives have been a subject of interest in the field of organic chemistry. Research involving the synthesis and characterization of new compounds based on the 1,3,4-thiadiazole core has provided insights into their potential applications in medicinal chemistry and material science. For example, studies have detailed the synthesis of compounds with potential antimicrobial and antiproliferative activities, offering a foundation for future drug development (Dani et al., 2013).
Applications in Material Science
The 1,3,4-thiadiazole core has been identified as an excellent precursor for the crystal engineering of organometallic materials. Its ability to form stable complexes with transition metal ions has been leveraged in the development of novel materials with potential applications in electronics, catalysis, and as ligands in various organometallic reactions (Ardan et al., 2017).
Mechanism of Action
The proposed biological activities of 1,3,4-thiadiazol-2-amine derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazol have enormous capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .
Safety and Hazards
Properties
IUPAC Name |
5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S2/c1-4(2)3-10-6-9-8-5(7)11-6/h4H,3H2,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVBEQIVGZKDOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231435 | |
Record name | 5-[(2-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101231435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33313-07-4 | |
Record name | 5-[(2-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33313-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101231435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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